molecular formula C8H8FNO B11763162 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B11763162
M. Wt: 153.15 g/mol
InChI Key: AQQJRPFPRCBKNR-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound with the molecular formula C8H8FNO. It is a derivative of benzofuran, which is a heterocyclic compound consisting of a fused benzene and furan ring. The presence of a fluorine atom at the 4-position and an amine group at the 3-position of the dihydrobenzofuran ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2,3-dihydrobenzofuran-3-amine typically involves multiple steps starting from commercially available precursors. One common synthetic route begins with the bromination of 4-fluoro-3-methylphenol, followed by O-alkylation and cyclization to form the dihydrobenzofuran ring. Subsequent steps include bromination, azidation or ammonolysis, and reduction to yield the final product .

Industrial Production Methods

Industrial production methods for 4-fluoro-2,3-dihydrobenzofuran-3-amine often focus on optimizing yield and purity while minimizing environmental impact. The process involves the use of efficient catalysts and environmentally friendly solvents. The reaction conditions are carefully controlled to ensure high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

4-Fluoro-2,

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQJRPFPRCBKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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